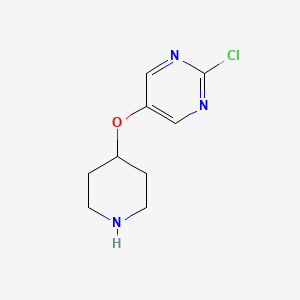
(8-Bromo-5-fluoroquinolin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-ブロモ-5-フルオロキノリン-2-イル)メタノールは、キノリン環上に臭素とフッ素の両方の置換基を持つキノリン誘導体です。キノリン誘導体は、その多様な生物活性と医薬品化学における応用で知られています。この化合物に臭素とフッ素原子が存在することで、その化学的性質と生物活性に大きな影響を与える可能性があります。
準備方法
合成経路と反応条件
(8-ブロモ-5-フルオロキノリン-2-イル)メタノールの合成には、通常、キノリン誘導体の臭素化とフッ素化が含まれます反応条件は、通常、臭素または臭素含有試薬とフッ素化剤を制御された温度と溶媒条件下で使用することを伴います .
工業生産方法
(8-ブロモ-5-フルオロキノリン-2-イル)メタノールの工業生産方法は、大規模な臭素化とフッ素化プロセスを伴う場合があります。これらの方法は、高収率と高純度を実現するために最適化されており、多くの場合、連続フローリアクターと自動化システムを使用して、製品品質の一貫性を確保しています。
化学反応の分析
反応の種類
(8-ブロモ-5-フルオロキノリン-2-イル)メタノールは、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシル基は、対応するキノリンケトンを生成するように酸化されます。
還元: この化合物は、さまざまなキノリン誘導体を生成するように還元できます。
置換: 臭素とフッ素原子は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: 求核置換反応には、メトキシドナトリウム (NaOMe) や tert-ブトキシドカリウム (KOtBu) などの試薬が含まれる場合があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノリンケトンが得られるのに対し、置換反応によってさまざまな官能基を持つさまざまなキノリン誘導体が生成される可能性があります。
科学研究への応用
(8-ブロモ-5-フルオロキノリン-2-イル)メタノールは、次のようないくつかの科学研究への応用があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗ウイルス作用など、その潜在的な生物活性について研究されています。
医学: 特に特定の酵素や経路を阻害する能力に関して、薬物開発における潜在的な使用について調査されています。
科学的研究の応用
(8-Bromo-5-fluoroquinolin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of materials such as liquid crystals and dyes
作用機序
(8-ブロモ-5-フルオロキノリン-2-イル)メタノールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、活性部位に結合することで酵素を阻害し、その結果、酵素の活性が阻害される可能性があります。 臭素とフッ素原子の存在は、化合物の特定の標的への結合親和性と特異性を高めることができ、その生物学的効果につながります .
類似の化合物との比較
類似の化合物
8-ブロモキノリン: フッ素置換基はありませんが、類似の臭素化特性を共有しています。
5-フルオロキノリン: フッ素原子を含みますが、臭素置換基はありません。
8-ブロモ-5-クロロキノリン: フッ素ではなく塩素を含む類似の構造です。
独自性
(8-ブロモ-5-フルオロキノリン-2-イル)メタノールは、臭素とフッ素原子の両方があるために独特です。これらの原子は、その化学反応性と生物活性に大きな影響を与える可能性があります。 これらの置換基の組み合わせは、合成化学における汎用性の高いビルディングブロックとしての化合物の可能性と、生物学的な応用におけるその有効性を高める可能性があります .
類似化合物との比較
Similar Compounds
8-Bromoquinoline: Lacks the fluorine substituent but shares similar bromination properties.
5-Fluoroquinoline: Contains a fluorine atom but lacks the bromine substituent.
8-Bromo-5-chloroquinoline: Similar structure with chlorine instead of fluorine.
Uniqueness
(8-Bromo-5-fluoroquinolin-2-yl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
特性
分子式 |
C10H7BrFNO |
|---|---|
分子量 |
256.07 g/mol |
IUPAC名 |
(8-bromo-5-fluoroquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H7BrFNO/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-4,14H,5H2 |
InChIキー |
KQVLBDVPZZJAJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1CO)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
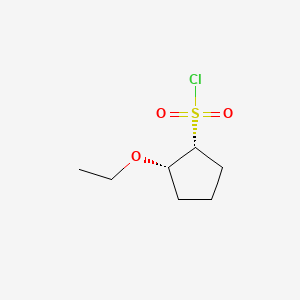

![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
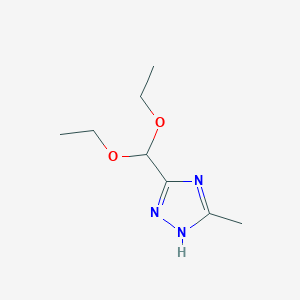
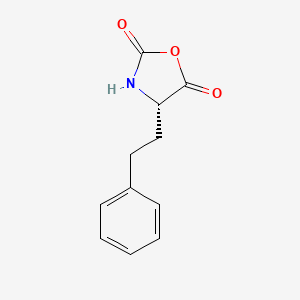
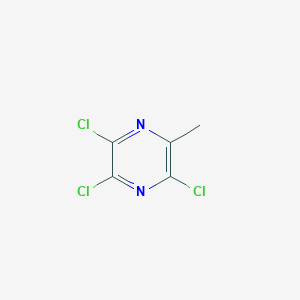

![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
